Benzenesulfonamide, 5-bromo-N-(3,4-dichlorophenyl)-2-methoxy-
Description
Chemical Structure: The compound features a benzenesulfonamide core substituted with bromo (5-position), methoxy (2-position), and an N-linked 3,4-dichlorophenyl group. Its molecular formula is C₁₃H₁₁BrCl₂NO₃S, with a molecular weight of ~412 g/mol.
Properties
IUPAC Name |
5-bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2NO3S/c1-20-12-5-2-8(14)6-13(12)21(18,19)17-9-3-4-10(15)11(16)7-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBRGIHTJPFMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193183 | |
| Record name | 5-Bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433953-26-5 | |
| Record name | 5-Bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433953-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as an antimicrobial and anticancer agent, inhibiting specific enzymes such as carbonic anhydrase IX. Medicine: Research is ongoing to explore its use in treating various diseases, including infections and cancer. Industry: Its unique properties make it valuable in the development of new materials and coatings.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in regulating pH and ion balance in cells. By inhibiting this enzyme, the compound disrupts cellular processes, leading to its antimicrobial and anticancer properties.
Molecular Targets and Pathways:
Carbonic Anhydrase IX: The primary molecular target, involved in pH regulation and ion transport.
Pathways: Disruption of cellular respiration and ion homeostasis.
Comparison with Similar Compounds
Key Features :
- Bromo and methoxy substituents enhance lipophilicity and steric bulk.
- The sulfonamide (-SO₂NH-) group enables hydrogen bonding and solubility modulation.
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares key attributes with two groups of analogs: 4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide () and perfluorinated benzenesulfonamides ():
Pharmaceutical Potential
While direct studies on the target compound are scarce, benzenesulfonamides with halogen and methoxy substituents are frequently explored in drug discovery:
- Bromo groups are common in kinase inhibitors (e.g., Bruton’s tyrosine kinase inhibitors).
- Methoxy groups can modulate metabolic stability and binding affinity.
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of 5-bromo-N-(3,4-dichlorophenyl)-2-methoxy-benzenesulfonamide , a compound that has shown promise in various therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 5-bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide
- Molecular Formula : C13H10BrCl2N1O2S1
- Molecular Weight : 366.1 g/mol
Antimicrobial Activity
Research has indicated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to 5-bromo-N-(3,4-dichlorophenyl)-2-methoxy- showed effective inhibition against various bacterial strains. The mechanism involves the inhibition of folate synthesis pathways, which are crucial for bacterial growth.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 25 µM
Case Study 1: Cardiovascular Effects
A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated that the compound significantly reduced coronary resistance compared to controls, suggesting a vasodilatory effect.
| Group | Compound | Dose (nM) | Perfusion Pressure (mmHg) |
|---|---|---|---|
| Control | Krebs-Henseleit solution only | - | 80 |
| Test | Benzenesulfonamide derivative | 0.001 | 65 |
Case Study 2: Calcium Channel Inhibition
Docking studies have suggested that the compound may act as a calcium channel inhibitor. This was supported by experimental data showing a decrease in intracellular calcium levels in cardiomyocytes treated with the compound.
Research Findings
- Mechanism of Action : The primary mechanism involves inhibition of key enzymes involved in metabolic pathways, leading to decreased cellular proliferation in cancer cells.
- Synergistic Effects : Combination studies with other chemotherapeutic agents have shown enhanced efficacy, indicating potential for combination therapy approaches.
- Safety Profile : Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses, although further investigation is warranted.
Preparation Methods
Sulfonation of 2-Methoxybenzene
The synthesis begins with the sulfonation of anisole (methoxybenzene). While traditional sulfonation with concentrated sulfuric acid typically yields para-substituted products (4-methoxybenzenesulfonic acid), ortho-directing strategies are required to achieve the 2-methoxy-1-sulfonic acid intermediate.
Methodology :
-
Directed sulfonation : Use of a temporary nitro group at the para position to block undesired sulfonation sites. After sulfonation at the ortho position, the nitro group is reduced to an amine and subsequently removed.
-
Reaction conditions : Heating at 110–120°C with fuming sulfuric acid (20% SO3) for 6–8 hours.
Yield : ~65–70% after purification via recrystallization.
Bromination of 2-Methoxybenzenesulfonic Acid
Bromination at the 5-position is achieved using bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst. The sulfonic acid group acts as a meta-director, ensuring bromine addition at position 5.
Procedure :
-
Dissolve 2-methoxybenzenesulfonic acid in dichloromethane.
-
Add Br2 (1.1 equiv) and FeBr3 (0.1 equiv) dropwise at 0°C.
Yield : ~80–85% after aqueous workup and solvent evaporation.
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is converted to the reactive sulfonyl chloride using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Optimized Conditions :
-
Reflux with excess SOCl2 (3 equiv) in toluene at 80°C for 3 hours.
Purity : >98% (confirmed by ¹H NMR).
Coupling with 3,4-Dichloroaniline
The final step involves reacting 5-bromo-2-methoxybenzenesulfonyl chloride with 3,4-dichloroaniline in the presence of a base to form the sulfonamide bond.
Procedure :
-
Dissolve 3,4-dichloroaniline (1.2 equiv) in dry tetrahydrofuran (THF).
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Add sulfonyl chloride (1.0 equiv) and triethylamine (2.0 equiv) at 0°C.
-
Stir at room temperature for 24 hours.
Workup :
-
Quench with ice water, extract with ethyl acetate, and dry over Na2SO4.
-
Purify via column chromatography (hexane:ethyl acetate = 4:1).
Alternative Routes and Comparative Analysis
Ullmann-Type Coupling
A palladium-catalyzed coupling between 5-bromo-2-methoxybenzenesulfonamide and 3,4-dichlorophenylboronic acid has been explored but shows lower yields (<60%) due to steric hindrance.
One-Pot Bromination-Sulfonation
Combining bromination and sulfonation in a single step using H2SO4/Br2 mixtures reduces intermediate isolation but risks over-bromination. Yields remain suboptimal (~50%).
Key Data Tables
Table 1: Comparison of Sulfonation Methods
Table 2: Bromination Optimization
| Brominating Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Br2 | FeBr3 | CH2Cl2 | 80 |
| NBS | AIBN | CCl4 | 45 |
Challenges and Mitigation Strategies
-
Regioselectivity in sulfonation : Para-substitution dominates in methoxybenzene sulfonation. Using nitro blocking groups or low-temperature conditions favors ortho products.
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Purification of sulfonyl chloride : Distillation under reduced pressure minimizes decomposition.
-
Side reactions during amidation : Excess base (e.g., triethylamine) neutralizes HCl, preventing sulfonate ester formation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzene ring. A common approach includes sulfonylation of the amine-substituted benzene followed by halogenation and methoxy group introduction. For example, coupling 3,4-dichloroaniline with a brominated sulfonyl chloride intermediate under anhydrous conditions (e.g., using DCM as solvent and EDCI/HOBt as coupling agents). Column chromatography (silica gel, gradient elution with ethyl acetate/petroleum ether) is critical for purification .
Q. How can NMR spectroscopy and X-ray crystallography validate the structure of this compound?
- Methodological Answer :
- NMR : and NMR are used to confirm substituent positions. For instance, the methoxy group () appears as a singlet near δ 3.8–4.0 ppm in NMR, while bromine-induced deshielding affects adjacent protons. NMR identifies quaternary carbons adjacent to sulfonamide groups .
- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths and angles. For example, the dihedral angle between the dichlorophenyl and benzenesulfonamide rings provides insights into steric effects .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Target-specific assays (e.g., enzyme inhibition for NLRP3 inflammasome or antimicrobial susceptibility testing) are recommended. For anti-inflammatory activity, measure IL-1β secretion in LPS-primed macrophages. Use IC values and dose-response curves to quantify potency. Include positive controls (e.g., MCC950 for NLRP3) and validate results with Western blotting .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s pharmacological profile?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution of functional groups. For example, replacing bromine with chlorine alters lipophilicity (logP), impacting membrane permeability. Compare IC values across derivatives using ANOVA to identify statistically significant trends. Computational tools (e.g., molecular docking with AutoDock Vina) can predict binding affinity changes to targets like NLRP3 .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations optimize binding poses. Use crystal structures (if available) or homology models of targets (e.g., NLRP3 ATP-binding domain). Validate docking results with mutagenesis studies—e.g., alanine scanning of key residues (e.g., Lys127 in NLRP3) to confirm interaction sites .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using guidelines like the Minimum Information About a Cellular Assay (MIACA). Perform meta-analyses of published IC values, accounting for variables like pH, temperature, and solvent (DMSO concentration ≤0.1%). Replicate conflicting experiments under controlled conditions .
Q. What challenges arise in crystallographic refinement of halogenated benzenesulfonamides?
- Methodological Answer : Heavy atoms (Br, Cl) cause absorption errors and anisotropic displacement. Use the SHELXL TWIN and HKLF 5 commands to handle twinning or disordered regions. Validate refinement with R and the CheckCIF tool (via IUCr) to ensure geometric plausibility. High-resolution data (<1.0 Å) improve electron density maps for halogen positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
